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Compound of Interest

4-(2,5-Dichlorophenyl)-1,3-thiazol-
Compound Name:
2-amine

cat. No.: B1271239

An In-depth Technical Guide on the Crystal Structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-
amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of 4-(2,5-
Dichlorophenyl)-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry. The
document details the crystallographic data, molecular geometry, and intermolecular interactions
determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental
protocols for the synthesis, crystallization, and structural determination of the compound. This
information is crucial for structure-based drug design and the development of novel therapeutic
agents. In the title molecule, CoHsCI2N2S, the benzene and thiazole rings are not coplanar, with
a significant dihedral angle between their mean planes.[1][2] The crystal packing is
characterized by the formation of dimers through N—H:--N hydrogen bonds, which are further
linked into layers by C—H---Cl interactions.[1][2] Additionally, Tt—Tt stacking interactions are
observed between the thiazole rings.[1][2]

Crystallographic Data

The crystal structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine (CoHesCI2N2S) was
determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic
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system. A summary of the crystal data and structure refinement parameters is presented in
Table 1.

Table 1: Crystal Data and Structure Refinement

Parameter Value

Empirical Formula CoHeCI2N2S
Formula Weight 245.12

Crystal System Monoclinic

Space Group P2i/c

a (A) 13.0270 (9)

b (A) 10.1183 (6)

c (A) 7.7159 (5)

B(°) 91.974 (3)

Volume (A3) 1016.44 (11)

z 4

Radiation (A) Mo Ka (A = 0.71073)
Temperature (K) 296

Reflections Collected 8039

Independent Reflections 2245

R_int 0.020

Final R indexes [I > 20(1)] R1=0.029, wR2 =0.080
Goodness-of-fit (S) 1.04

Data sourced from NIH PMC and ResearchGate articles.[1][2]

Molecular Geometry and Intermolecular Interactions
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The molecular structure of 4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine consists of a 2,5-
dichlorophenyl group attached to a 1,3-thiazol-2-amine moiety. The benzene and thiazole rings
are planar, with root-mean-square deviations of 0.009 A and 0.030 A, respectively.[1] The
dihedral angle between the mean planes of these two rings is 54.18 (8)°.[1][2]

In the crystal, molecules form centrosymmetric dimers through pairs of N—H---N hydrogen
bonds, creating an R23(8) ring motif.[1][2] These dimers are interconnected by C—H---Cl
interactions, forming layers parallel to the (011) plane.[1][2] The thiazole rings stack along the
c-axis direction, with a centroid-to-centroid distance of 3.8581 (9) A, which is indicative of Tt—Tt
stacking interactions.[1][2] An intramolecular C—H:--S contact is also present.[1][2]

Experimental Protocols

The determination of the crystal structure involved the following key experimental stages:

Synthesis and Crystallization

The title compound was synthesized by reacting N-(2,4-dichlorophenyl)thiourea with 2-chloro-
1,1-dimethoxyethane in a water-methanol mixture.[1] The reaction mixture was refluxed for 4
hours. After cooling, water was added, and the solution was neutralized to a pH of 8 with
agueous NaOH to yield the product.[2] Single crystals suitable for X-ray diffraction were
obtained by slow evaporation from an appropriate solvent.

X-ray Data Collection and Processing

A suitable single crystal with dimensions of 0.33 x 0.28 x 0.22 mm was mounted on a Bruker
Kappa APEXII CCD area-detector diffractometer.[1] Data were collected at 296 K using
graphite-monochromated Mo Ka radiation. A multi-scan absorption correction was applied
using the SADABS program.[1] The data were processed and reduced using the SAINT
software.[1]

Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined
by full-matrix least-squares on F2 using SHELXL97.[1] All non-hydrogen atoms were refined
anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding
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model.[1][2] The molecular graphics were generated using ORTEP-3 for Windows and
PLATON.[1]

Experimental Workflow

The following diagram illustrates the workflow for the determination of the crystal structure of 4-
(2,5-Dichlorophenyl)-1,3-thiazol-2-amine.
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Experimental workflow for crystal structure determination.
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Signaling Pathways

The provided search results focus exclusively on the synthesis and crystallographic analysis of
4-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine. No specific biological studies or signaling
pathways associated with this particular compound were identified in the literature reviewed for
this guide. While thiazole derivatives are known to exhibit a wide range of biological activities,
further research is required to elucidate the specific mechanisms of action and potential
signaling pathways for this compound.[3][4][5]

Conclusion

This technical guide has summarized the key crystallographic features of 4-(2,5-
Dichlorophenyl)-1,3-thiazol-2-amine. The detailed data on its solid-state structure, including
molecular conformation and intermolecular interactions, provide a valuable foundation for
computational modeling, structure-activity relationship studies, and the rational design of new
derivatives with potentially enhanced biological activities. The experimental protocols outlined
herein offer a clear methodology for the reproduction and further investigation of this and
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1271239#crystal-structure-of-4-2-5-dichlorophenyl-1-
3-thiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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